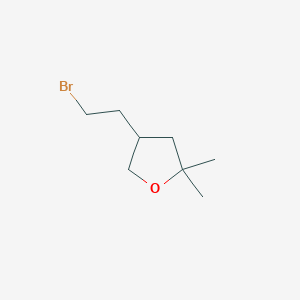

4-(2-Bromoethyl)-2,2-dimethyloxolane

説明

特性

IUPAC Name |

4-(2-bromoethyl)-2,2-dimethyloxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c1-8(2)5-7(3-4-9)6-10-8/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJHDZQUKUFJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)CCBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-2,2-dimethyloxolane typically involves the bromination of 2,2-dimethyloxolane. One common method is the reaction of 2,2-dimethyloxolane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The bromination occurs at the ethyl group, resulting in the formation of 4-(2-Bromoethyl)-2,2-dimethyloxolane.

Industrial Production Methods

Industrial production of 4-(2-Bromoethyl)-2,2-dimethyloxolane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反応の分析

Types of Reactions

4-(2-Bromoethyl)-2,2-dimethyloxolane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted oxolanes.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The compound can be oxidized to form oxirane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.

Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products

Nucleophilic Substitution: Substituted oxolanes with various functional groups.

Elimination Reactions: Alkenes with a double bond at the former bromoethyl position.

Oxidation: Oxirane derivatives with an epoxide ring.

科学的研究の応用

Organic Synthesis

Role as an Intermediate:

4-(2-Bromoethyl)-2,2-dimethyloxolane serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the pharmaceutical and agrochemical industries. The compound can undergo nucleophilic substitution reactions where the bromoethyl group can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of substituted oxolanes.

Reactivity:

The reactivity of this compound is enhanced due to the presence of the bromoethyl group, which is more reactive than other halides like chlorine. This property allows for efficient synthesis pathways in organic chemistry, facilitating the development of new compounds with desired biological activities.

Medicinal Chemistry

Drug Development:

In medicinal chemistry, 4-(2-Bromoethyl)-2,2-dimethyloxolane is utilized to develop new therapeutic agents. Modifications to its structure can enhance biological activity and selectivity towards specific targets. For instance, its derivatives have been explored for potential antitumor activities, demonstrating efficacy in inhibiting cancer cell proliferation in preclinical studies.

Case Study: Antitumor Activity

A notable study published in a peer-reviewed journal highlighted the antitumor potential of derivatives synthesized from 4-(2-Bromoethyl)-2,2-dimethyloxolane. These derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer drugs.

Material Science

Polymer Synthesis:

The compound is also employed in material science for synthesizing polymers with tailored properties. It can be used to create copolymers that exhibit specific mechanical and thermal characteristics suitable for industrial applications.

Applications in Coatings and Adhesives:

By modifying 4-(2-Bromoethyl)-2,2-dimethyloxolane, researchers can develop advanced materials for coatings and adhesives that require enhanced durability and performance under varying environmental conditions.

Biological Studies

Biochemical Probes:

In biological research, 4-(2-Bromoethyl)-2,2-dimethyloxolane acts as a chemical probe to study biochemical pathways and interactions within cells. Its ability to selectively react with biological molecules makes it useful for investigating enzyme mechanisms and receptor interactions.

Mechanism of Action:

The mechanism by which this compound interacts with biological systems often involves nucleophilic attack on electrophilic centers within target biomolecules, leading to changes in cellular processes that can be monitored experimentally.

作用機序

The mechanism of action of 4-(2-Bromoethyl)-2,2-dimethyloxolane depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.

類似化合物との比較

Structural Analogues in the 1,3-Dioxolane Family

The following compounds share structural motifs with 4-(2-bromoethyl)-2,2-dimethyloxolane, enabling comparative analysis:

| Compound Name | Molecular Formula | CAS Number | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-(2-Bromoethyl)-2,2-dimethyloxolane | C₇H₁₃BrO₂ | 89942-18-7 | 2,2-dimethyl; 4-(2-bromoethyl) | 209.08 |

| 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane | C₆H₁₁BrO₂ | 37865-96-6 | 2-methyl; 2-(2-bromoethyl) | 195.06 |

| 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane | C₁₇H₁₅BrCl₂O₃ | 873012-43-2 | Bromomethyl; dichlorophenyl; chlorophenoxy | 430.57 |

| 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | C₁₂H₁₃BrCl₂O₂ | 60207-89-8 | Bromomethyl; dichlorophenyl; propyl | 344.05 |

Key Observations :

- Steric Effects: The 2,2-dimethyl groups in 4-(2-bromoethyl)-2,2-dimethyloxolane introduce significant steric hindrance compared to mono-methyl analogues (e.g., 2-(2-bromoethyl)-2-methyl-1,3-dioxolane). This reduces nucleophilic substitution reactivity at the bromoethyl site .

- Electronic Effects : Electron-withdrawing groups (e.g., dichlorophenyl in CAS 60207-89-8) enhance the electrophilicity of the bromine atom, whereas electron-donating methyl groups in the target compound moderate reactivity .

- Chirality: The R-enantiomer of 4-(2-bromoethyl)-2,2-dimethyloxolane (CAS 96392-13-1) is distinct from non-chiral analogues like 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, making it valuable for asymmetric synthesis .

Physical Properties and Solubility

| Property | 4-(2-Bromoethyl)-2,2-dimethyloxolane | 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane | CAS 60207-89-8 |

|---|---|---|---|

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| Predicted LogP | ~2.1 (moderate lipophilicity) | ~1.8 | ~3.5 (higher due to dichlorophenyl) |

| Solubility | Low in water; soluble in organic solvents | Similar to target compound | Very low in polar solvents |

Notes:

- The dichlorophenyl group in CAS 60207-89-8 increases hydrophobicity (LogP ~3.5), limiting aqueous solubility compared to the dimethyl-substituted target compound .

- CCS data for 4-(2-bromoethyl)-2,2-dimethyloxolane suggest it is less polar than sodium or ammonium adducts of similar bromoethyl ethers .

生物活性

4-(2-Bromoethyl)-2,2-dimethyloxolane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a dimethyloxolane ring structure. Its molecular formula is C₈H₁₃BrO, and it features a bromoethyl substituent that may influence its reactivity and interactions with biological targets.

The biological activity of 4-(2-Bromoethyl)-2,2-dimethyloxolane is believed to stem from its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom can enhance the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions with biological macromolecules. This interaction may lead to modulation of signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that 4-(2-Bromoethyl)-2,2-dimethyloxolane exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the growth of several cancer cell lines, including:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Colon cancer (HT-29)

The IC₅₀ values for these cell lines were reported as follows:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15.3 |

| A549 | 12.7 |

| HT-29 | 18.5 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its antitumor effects, 4-(2-Bromoethyl)-2,2-dimethyloxolane has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) against selected bacteria are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate potential applications in treating bacterial infections.

Case Studies

- Antitumor Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of 4-(2-Bromoethyl)-2,2-dimethyloxolane in xenograft models of breast cancer. The compound significantly reduced tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent.

- Antimicrobial Evaluation : In a separate investigation published in Clinical Microbiology Reviews, the compound was tested against multi-drug resistant strains of bacteria. The results highlighted its effectiveness as a novel antimicrobial agent, particularly against Staphylococcus aureus.

Q & A

Advanced Research Questions

Reaction Mechanism Optimization

Q: How can competing side reactions (e.g., elimination vs. substitution) be controlled during bromoethyl functionalization? A:

- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to favor SN2 substitution over elimination.

- Temperature : Maintain <10°C to suppress E2 pathways.

- Catalysts : Add crown ethers (e.g., 18-crown-6) to stabilize bromide intermediates and enhance nucleophilicity .

Applications in Drug Discovery

Q: How is 4-(2-Bromoethyl)-2,2-dimethyloxolane utilized as a building block in bioactive molecule synthesis? A: The bromoethyl group acts as a versatile alkylating agent:

- Anticancer agents : React with thiols in enzyme active sites (e.g., cysteine proteases) to form covalent inhibitors .

- Prodrugs : Conjugate with hydroxyl-containing drugs (e.g., steroids) via acid-labile acetal linkages for controlled release .

Data Contradiction in Reaction Yields

Q: How can discrepancies in reported yields (e.g., 60–85%) for acetalization steps be resolved? A: Factors causing variability include:

- Water content : Trace H₂O shifts equilibrium toward reactants; use molecular sieves (3Å) for anhydrous conditions.

- Catalyst loading : Optimize PTSA concentration (typically 5–10 mol%) to balance reaction rate and side-product formation.

- Replication : Validate protocols using high-purity diols (≥99%) and in situ FT-IR monitoring of acetal C-O bond formation (~1100 cm⁻¹) .

Computational Modeling

Q: Which computational methods predict the reactivity of 4-(2-Bromoethyl)-2,2-dimethyloxolane in cross-coupling reactions? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。